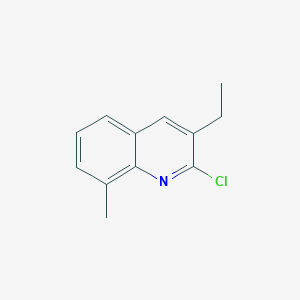

2-Chloro-3-ethyl-8-methylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-ethyl-8-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline itself is a hygroscopic liquid with a strong odor, and its derivatives are often used in various chemical syntheses and applications, including as ligands in coordination chemistry and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of 2-(1-(arylimino)ethyl)-8-arylimino-5,6,7-trihydroquinolines involves the formation of arylimino groups and the subsequent creation of iron dichloride complexes . Similarly, the synthesis of 2-substituted 8-(2-benzhydrylarylimino)-5,6,7-trihydroquinoline derivatives and their nickel chloride complexes has been reported, showcasing the versatility of quinoline derivatives in forming metal complexes . These syntheses are characterized by the use of various ligands and the formation of complexes with different geometries, as confirmed by single-crystal X-ray diffraction studies.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be quite complex, as evidenced by the distorted bipyramidal coordination geometry found in iron dichloride complexes of 2-(1-(arylimino)ethyl)-8-arylimino-5,6,7-trihydroquinolines . Nickel complexes of similar derivatives have been found to exhibit distorted trigonal bipyramidal and tetrahedral geometries . The flexibility of these structures is further highlighted by the cis-dichloro[(E)-ethyl-2-(2-((8-hydroxyquinolin-2-il)methylene)hidrazinyl)acetate-κ2N]-palladium(II) complex, which shows a variety of closely related structures due to rotation around the C–O bond and changes in hydrogen interactions .

Chemical Reactions Analysis

Quinoline derivatives participate in a range of chemical reactions. The iron and nickel complexes mentioned earlier are used as precatalysts in ethylene polymerization, with the nature of the ligands and reaction parameters influencing the catalytic activities and properties of the resulting polyethylene . The palladium complex undergoes thermal decomposition, with the initial step involving the release of a Cl free radical, which then reacts with the initial compound and degradation products . This complex decomposition is evidenced by the overlapping endothermic and exothermic peaks in the DSC curve.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids demonstrate the importance of hydrogen bonding in determining the crystal structures of these compounds . The thermal stability and decomposition mechanisms of these derivatives are also of interest, as seen in the study of the palladium complex, which involves a combination of endothermic and exothermic processes .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

- Synthesis of Quinoline Derivatives : The reaction of various anilides with phosphoryl chloride produces quinoline derivatives. For example, chloroacetanilide and p-methylchloroacetanilide reacted to give 2-chloromethyl-3-chloro-4-anilinoquinoline and related compounds (Fukuda, Okamoto, & Sakurai, 1977).

Biochemical Applications

- Synthesis of Antimycotic Compounds : The synthesis of 2-chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, which exhibit strong inhibition against various microorganisms like Aspergillus fumigatus and Candida albicans, demonstrates the antimycotic potential of quinoline derivatives (Cziáky, Kóródi, Frank, & Czink, 1996).

Spectroscopic and Structural Analysis

- Structural and Spectroscopic Investigation : Studies on 2-chloro-3-methylquinoline, a similar compound, using spectroscopic techniques like UV–Vis, NMR, and vibrational spectral techniques, provide insights into the structural and electronic properties of quinoline derivatives. This includes understanding the electronic transition properties and molecular docking analysis for pharmaceutical applications (Kose, Atac, & Bardak, 2018).

Pharmaceutical Research

- Antimicrobial Screening : Quinoline derivatives, including 2-chloro-3-methylquinoline, have been evaluated for their antimicrobial activities, indicating their potential in pharmaceutical applications. This involves the screening against various bacterial and fungal strains (Desai & Dodiya, 2014).

Environmental and Food Safety Applications

- Photolysis in Aqueous Systems : Research on quinolinecarboxylic herbicides related to 2-chloro-3-ethyl-8-methylquinoline reveals their photodegradation behavior in aquatic systems, highlighting their environmental impact and potential for water treatment and purification processes (Pinna & Pusino, 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

Quinoline and its derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to various biological and pharmaceutical activities . The exact nature of these interactions and the resulting changes would depend on the specific targets and the functional groups present in the quinoline derivative.

Biochemical Pathways

Quinoline derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given that quinoline derivatives are known to exhibit a range of biological and pharmaceutical activities , it can be inferred that this compound may also have significant molecular and cellular effects.

Eigenschaften

IUPAC Name |

2-chloro-3-ethyl-8-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-7-10-6-4-5-8(2)11(10)14-12(9)13/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYOLSCCWFXYRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC(=C2N=C1Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594433 |

Source

|

| Record name | 2-Chloro-3-ethyl-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-ethyl-8-methylquinoline | |

CAS RN |

917750-56-2 |

Source

|

| Record name | 2-Chloro-3-ethyl-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)

![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)

![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)

![1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B1320013.png)